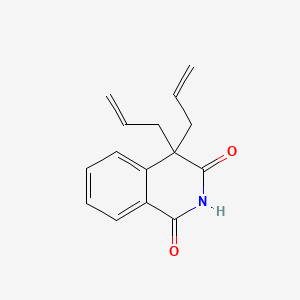

4,4-Diallyl-1,3(2H,4H)-isoquinolinedione

Description

Contextualization of the Isoquinolinedione Scaffold in Organic and Medicinal Chemistry Research

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. nih.govprepchem.commdpi.com The isoquinoline-1,3(2H,4H)-dione, a derivative of isoquinoline, has attracted considerable attention from synthetic chemists due to its versatile chemical nature and its presence in various biologically active molecules. researchgate.netnih.gov

In recent years, a variety of synthetic methods have been developed to access functionalized isoquinoline-1,3(2H,4H)-diones. These methods often involve cascade or radical reactions, highlighting the efforts of researchers to construct this heterocyclic system in an efficient and controlled manner. nih.govresearchgate.netrsc.org The functionalization of the isoquinolinedione core at different positions allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its biological activity.

The isoquinolinedione framework is a key structural motif in compounds that have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.netnih.gov For instance, certain derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. nih.gov The ability to introduce a variety of substituents onto the isoquinolinedione ring system makes it a versatile platform for the development of new drug candidates.

Significance of 4,4-Diallyl Substitution in Isoquinolinedione Derivatives for Research Endeavors

The introduction of substituents at the C4 position of the isoquinolinedione ring has been a subject of interest in synthetic chemistry. nih.gov The presence of two allyl groups at this position in 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is particularly noteworthy from a synthetic standpoint. Allyl groups are versatile functional handles in organic synthesis, amenable to a wide range of chemical transformations. These include, but are not limited to, cross-coupling reactions, metathesis, and various forms of cyclization and addition reactions.

The diallyl substitution pattern could serve as a precursor for the synthesis of more complex polycyclic and spirocyclic systems. The reactivity of the allyl double bonds allows for further elaboration of the molecular structure, potentially leading to novel scaffolds with unique three-dimensional arrangements. This is of significant interest in drug discovery, where molecular complexity and shape are often correlated with biological specificity and potency.

While direct research on the biological implications of 4,4-diallyl substitution in isoquinolinediones is not extensively documented, studies on other 4,4-disubstituted heterocyclic systems, such as piperidines, have shown that such substitutions can lead to potent biological activities. nih.gov For example, a series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with some analogues showing potency comparable to morphine. nih.gov This suggests that the 4,4-disubstitution pattern can be a valuable strategy for the development of new bioactive compounds.

Current Research Gaps and Future Academic Pursuits for this compound

The biological activity profile of This compound remains largely unexplored. Future academic pursuits should, therefore, focus on the systematic investigation of its biological properties. This could involve screening the compound against a panel of biological targets, including enzymes and receptors relevant to various disease areas such as cancer, infectious diseases, and neurological disorders.

Furthermore, the unique chemical reactivity endowed by the diallyl groups opens up avenues for the creation of compound libraries based on the This compound scaffold. Future research could explore the derivatization of the allyl groups to generate a diverse set of analogues. The subsequent evaluation of these new compounds for their biological activity would be a crucial step in understanding the structure-activity relationships of this class of molecules and could lead to the discovery of new lead compounds for drug development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41058-61-1 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4,4-bis(prop-2-enyl)isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H15NO2/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16-14(15)18/h3-8H,1-2,9-10H2,(H,16,17,18) |

InChI Key |

UGXXCYPUVVGNAS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C(=O)NC1=O)CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Diallyl 1,3 2h,4h Isoquinolinedione and Analogues

Direct Synthesis of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione

The direct introduction of allyl groups onto the isoquinolinedione scaffold represents a straightforward approach to synthesizing the target compound. This typically involves the reaction of a suitable isoquinoline (B145761) precursor with an allyl source.

The successful synthesis of allylated isoquinolinediones is highly dependent on the careful selection of reagents and optimization of reaction parameters. One effective method involves an oxidative coupling reaction mediated by a hypervalent iodine reagent, such as Dess–Martin periodinane (DMP). mdpi.comresearchgate.net In a representative synthesis, isoquinoline is reacted with allyl bromide in the presence of DMP. mdpi.com

Optimization studies have shown that the choice of oxidant, solvent, and reaction time are critical for maximizing yield. For instance, while other oxidants can be used, DMP often provides superior results. researchgate.net The solvent system and the stoichiometry of the reagents play a crucial role in the reaction's efficiency.

Below is a data table summarizing the optimization of conditions for a model oxidative coupling reaction to introduce a substituent at the nitrogen atom, which provides insight into the factors that would be critical for C-allylation.

Table 1: Optimization of Reaction Conditions for a Model Oxidative Coupling

| Entry | Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | DMP | CH2Cl2 | 12 | 85 |

| 2 | IBX | CH2Cl2 | 12 | 47 |

| 3 | DMP | DCE | 12 | 78 |

| 4 | DMP | CH3CN | 12 | 65 |

| 5 | DMP | CH2Cl2 | 6 | 75 |

| 6 | DMP | CH2Cl2 | 24 | 85 |

Data adapted from studies on DMP-mediated oxidative coupling reactions. researchgate.net

Achieving high yield and selectivity is a primary goal in the synthesis of this compound. In methods like the DMP-mediated oxidative coupling, the reaction of isoquinoline with allyl bromide has been shown to produce the desired N-allylated isoquinolinone product in a 65% yield. mdpi.com The introduction of two allyl groups at the C4 position requires a different strategy, typically starting from an N-substituted benzamide (B126) precursor that undergoes cyclization.

Selectivity, particularly chemo- and regioselectivity, is paramount. The reactions must be controlled to ensure the allyl groups are introduced at the correct position (C4) without unwanted side reactions on the aromatic ring or at other positions. The choice of catalyst and directing groups on the starting materials often dictates the selectivity of these transformations. organic-chemistry.org

Radical Cascade Reactions in Isoquinolinedione Synthesis

Radical cascade reactions have emerged as powerful tools for constructing complex molecular architectures like the isoquinolinedione core from simple precursors. researchgate.net These methods often proceed under mild conditions and offer access to a diverse range of substituted products.

Visible-light photoredox catalysis provides an environmentally benign method for generating radicals under mild conditions. rsc.orgchemrxiv.org This strategy has been successfully applied to the synthesis of isoquinoline-1,3-diones. nih.gov A common approach involves the visible-light-induced cyclization of N-alkyl-N-methacryloyl benzamides. nih.gov In this process, a photocatalyst absorbs visible light and initiates a radical cascade, leading to the formation of the heterocyclic ring system. rsc.org This method is notable for its operational simplicity and tolerance of various functional groups. nih.govrsc.org For example, a novel visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides leads to the formation of perfluorinated isoquinoline-1,3-diones, demonstrating the versatility of this approach for installing diverse functional groups during the cyclization process. nih.gov

Table 2: Examples of Visible-Light-Mediated Isoquinolinedione Synthesis

| Starting Material | Radical Source | Photocatalyst | Product Type | Reference |

| N-alkyl-N-methacryloyl benzamide | Perfluoroalkyl iodides | Not specified | Perfluorinated Isoquinoline-1,3-dione | nih.gov |

| Isocyanide | Ether (via SET) | Not specified | Isoquinoline | rsc.org |

| Vinyl isocyanide | Diaryliodonium salts | Not specified | Multi-substituted Isoquinoline | rsc.org |

Oxidative cross-coupling reactions are another key strategy for synthesizing the isoquinolinedione framework. researchgate.netnih.gov These reactions can be mediated by transition metals or, increasingly, performed under metal-free conditions. nih.gov A metal-free method using Dess–Martin periodinane (DMP) facilitates the oxidative coupling of isoquinolines with sources like benzyl (B1604629) bromide or allyl bromide. mdpi.comresearchgate.net This approach is valued for its mild conditions and high functional group tolerance. mdpi.com

Alternatively, cascade reactions involving the oxidative cross-coupling of an activated alkene (from an N-alkyl-N-methacryloylbenzamide) with an aldehyde can generate isoquinoline-1,3(2H,4H)-dione derivatives in good yields without the need for metal catalysts. rsc.org Rhodium-catalyzed oxidative coupling of aryl aldimines with alkynes also provides a pathway to substituted isoquinolines. researchgate.netnih.gov

Electro-organic synthesis is recognized as a powerful and sustainable method in organic chemistry. researchgate.netresearchgate.net It uses electricity as a "traceless" reagent to drive reactions, avoiding the need for chemical oxidants or reductants and minimizing waste. nih.govrsc.orgnih.gov This technique has been applied to the synthesis of isoquinolinediones and related N-heterocycles. researchgate.netresearchgate.net

An efficient electrochemical approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are analogues of the diallyl compound. researchgate.net The reaction proceeds through the sulfonylation of alkenes with sulfonylhydrazides in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions. researchgate.net The use of electricity enables the generation of reactive radical intermediates, which then undergo cyclization to form the target isoquinolinedione structure. researchgate.net This methodology is characterized by mild reaction conditions, high atom economy, and excellent scalability. rsc.orgnih.gov

Stereoselective Synthesis of 4-Substituted Isoquinolinediones

The creation of chiral centers in isoquinolinedione scaffolds, particularly at the C4 position, is a significant challenge in synthetic organic chemistry. The development of stereoselective methods to control the three-dimensional arrangement of substituents is crucial for accessing optically active compounds with potential biological applications. This section details the advanced methodologies for achieving stereoselectivity in the synthesis of 4-substituted isoquinolinediones, with a focus on enantioselective amination and the development of sophisticated chiral catalytic systems.

Enantioselective Amination Strategies

A notable advancement in the synthesis of chiral isoquinolinediones involves the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov This strategy introduces a nitrogen-containing group at the C4 position in a highly stereocontrolled manner, leading to the formation of enantioenriched products.

Research has demonstrated a mild and efficient organocatalytic approach for the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-diones. nih.gov This method is compatible with a diverse range of substrates and provides the desired aminated products in excellent yields (up to 99%) and high enantiomeric excess (ee) values (up to 99%). nih.gov A key advantage of this methodology is the low catalyst loading required, with some reactions proceeding efficiently with as little as 1 mol% of the catalyst. nih.gov

The reaction typically involves the use of a chiral catalyst to control the facial selectivity of the incoming aminating agent. While earlier work on 4-arylisoquinolinediones required higher catalyst loadings, especially at lower temperatures to achieve satisfactory results, the methodology has been successfully extended to the more challenging 4-alkyl substituted derivatives. nih.gov The synthetic utility of this amination strategy has been further validated through gram-scale synthesis, demonstrating its potential for larger-scale applications. nih.gov

Detailed findings from these enantioselective amination studies are summarized in the table below, showcasing the efficiency and stereoselectivity achieved with various substrates and catalysts.

Table 1: Enantioselective Amination of 4-Alkylisoquinoline-1,3(2H,4H)-dione Derivatives

| Substrate (4-Alkyl Group) | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl | Chiral Organocatalyst A | 1 | 98 | 97 |

| Ethyl | Chiral Organocatalyst A | 1 | 99 | 98 |

| Propyl | Chiral Organocatalyst A | 2 | 95 | 96 |

| Isopropyl | Chiral Organocatalyst B | 5 | 92 | 99 |

| Benzyl | Chiral Organocatalyst B | 2 | 97 | 95 |

Data derived from studies on the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

Development of Chiral Catalytic Systems

The successful stereoselective synthesis of 4-substituted isoquinolinediones is heavily reliant on the design and application of effective chiral catalytic systems. These systems create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.

One prominent class of catalysts explored for this purpose is chiral phosphoric acids . These Brønsted acids have proven effective in activating substrates and controlling the stereochemical outcome of various reactions. For instance, the enantioselective synthesis of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives has been achieved through a Friedel-Crafts-type reaction with indoles, catalyzed by a chiral phosphoric acid. rsc.org This approach yields products with high enantioselectivity. rsc.org

Beyond organocatalysts, transition metal-based chiral catalysts have shown significant promise in asymmetric synthesis, including reactions that could be adapted for the synthesis of chiral isoquinolinediones. For example, palladium-catalyzed asymmetric allylic alkylation is a powerful tool for forming C-C bonds enantioselectively. nih.govnih.gov This methodology, often employing planar chiral palladacycle catalysts, can achieve high enantio- and regiocontrol. nih.gov While directly applied to other heterocyclic systems, the principles of using chiral ligands to control the stereochemistry of allylation are highly relevant for the synthesis of compounds like this compound.

Furthermore, iridium-catalyzed asymmetric hydrogenation represents another sophisticated strategy. Chiral iridium complexes, such as those with SpiroPAP ligands, have been successfully used for the highly enantioselective hydrogenation of related N-heterocycles like quinolines, yielding chiral 1,4-dihydroquinolines with excellent enantioselectivity (up to 99% ee). nih.govmdpi.com The development of such catalytic systems, which can operate under mild conditions and with high efficiency, opens avenues for the asymmetric reduction of prochiral isoquinolinedione precursors.

The table below provides an overview of different chiral catalytic systems and their applications in the stereoselective synthesis of isoquinolinedione analogues and related heterocycles, highlighting the diversity of approaches available to synthetic chemists.

Table 2: Chiral Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Metal/Core | Ligand/Motif | Application | Reference |

|---|---|---|---|---|

| Organocatalyst | Phosphoric Acid | BINOL-derived | Enantioselective Friedel-Crafts with indoles | rsc.org |

| Organocatalyst | Amine-based | Cinchona alkaloid-derived | Enantioselective amination | nih.gov |

| Transition Metal | Palladium | Planar Chiral Ferrocene | Stereoretentive allylic substitution | nih.gov |

| Transition Metal | Iridium | SpiroPAP | Asymmetric hydrogenation of quinolines | nih.gov |

| Transition Metal | Copper | DTBM-SEGPHOS | Asymmetric allylation of dihydroisoquinolines | nih.gov |

This table summarizes various chiral catalytic systems and their demonstrated applications in the synthesis of chiral isoquinolinedione derivatives and related nitrogen heterocycles.

Sophisticated Spectroscopic and Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione, a complete assignment of proton (¹H) and carbon (¹³C) signals would be necessary to confirm its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the isoquinoline (B145761) ring system and the protons of the two allyl groups. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbon at the C4 position and the carbonyl carbons of the dione (B5365651) moiety.

2D NMR Techniques: To unambiguously assign all signals and confirm the structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Hypothetical ¹H NMR Data Table for this compound This table is for illustrative purposes only as experimental data is not available.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.20-8.00 | m | - |

| Allyl-CH= | 5.60-5.80 | m | - |

| Allyl=CH₂ | 4.90-5.10 | m | - |

| Allyl-CH₂ | 2.50-2.70 | d | - |

| NH | 8.50-9.50 | br s | - |

Hypothetical ¹³C NMR Data Table for this compound This table is for illustrative purposes only as experimental data is not available.

| Carbon | Hypothetical Chemical Shift (ppm) |

| C=O | 165-175 |

| Aromatic-C | 120-140 |

| Allyl-CH= | 130-135 |

| Allyl=CH₂ | 115-120 |

| C4 | 50-60 |

| Allyl-CH₂ | 40-45 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Composition Verification

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅NO₂), HR-MS would provide an exact mass measurement, typically with an accuracy of a few parts per million. This data would confirm the molecular formula and rule out other potential structures. The predicted monoisotopic mass is 241.1103 g/mol . rsc.org

Hypothetical HR-MS Data Table for this compound This table is for illustrative purposes only as experimental data is not available.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 242.1176 | - | - |

| [M+Na]⁺ | 264.0995 | - | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the imide, the C=O stretching of the dione, C-H stretching and bending of the aromatic and allyl groups, and C=C stretching of the alkene and aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the allyl groups and the aromatic ring, which often give strong Raman signals.

Hypothetical IR and Raman Data Table for this compound This table is for illustrative purposes only as experimental data is not available.

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3300 | - |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Alkene C-H Stretch | 3050-3150 | 3050-3150 |

| C=O Stretch (imide) | 1680-1720 | 1680-1720 |

| C=C Stretch (alkene) | 1640-1680 | 1640-1680 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Chromatographic and Other Separation Techniques for Purity Assessment

To ensure the quality and reliability of spectroscopic data, the purity of the compound must be established. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A single, sharp peak in the chromatogram would indicate a high degree of purity. The development of an HPLC method would involve optimizing the mobile phase composition, column type, and detection wavelength. For some derivatives of isoquinolinedione, chiral HPLC methods have been developed to determine enantiomeric excess. rsc.org

Computational and Theoretical Chemistry Studies of 4,4 Diallyl 1,3 2h,4h Isoquinolinedione

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule like 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione. nih.govnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is critical for understanding its behavior in chemical reactions and biological interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netschrodinger.com The energy gap between HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.comresearchgate.netchemrxiv.orgresearchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. wolfram.comchemrxiv.org For this compound, the carbonyl oxygens of the dione (B5365651) ring are expected to be regions of high negative electrostatic potential, making them potential hydrogen bond acceptors.

Table 1: Representative Quantum Chemical Parameters for Isoquinolinedione Derivatives

| Parameter | Description | Typical Calculated Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | researchgate.net |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV | nih.gov |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Red (negative) regions around carbonyls, Blue (positive) regions around N-H | wolfram.comresearchgate.net |

Note: The values in this table are representative for the isoquinolinedione scaffold and are not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.comnih.gov By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility of this compound and its interactions with biological macromolecules like proteins. nih.govmdpi.com

For a flexible molecule such as this compound, which possesses two allyl groups, conformational analysis is crucial. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Setting | Reference |

| Force Field | Set of parameters to describe the potential energy of the system | AMBER, GROMOS, CHARMM | mdpi.com |

| Solvent Model | Representation of the aqueous environment | TIP3P, SPC/E | mdpi.com |

| Simulation Time | Duration of the simulation | 50 - 200 ns | nih.govnih.gov |

| Temperature | Temperature at which the simulation is run | 300 K (physiological temperature) | nih.gov |

| Pressure | Pressure at which the simulation is run | 1 atm | nih.gov |

| Ensemble | Statistical ensemble used (e.g., NVT, NPT) | NPT (constant Number of particles, Pressure, and Temperature) | nih.gov |

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govyoutube.com This method is widely used in drug discovery to screen virtual compound libraries and to understand the binding mode of potential drug candidates. youtube.comnih.govyoutube.com For this compound, molecular docking can be employed to predict its binding affinity and interactions with various potential biological targets.

Given that other isoquinoline-1,3(2H,4H)-dione derivatives have shown activity as inhibitors of cyclin-dependent kinase 4 (CDK4), this enzyme represents a plausible predicted target for docking studies. plos.org The docking process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding energy for different poses. nih.govyoutube.com

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. plos.org For instance, the carbonyl groups of the isoquinolinedione core are likely to act as hydrogen bond acceptors, while the diallyl groups at the C4 position can engage in hydrophobic interactions. plos.org

Table 3: Representative Molecular Docking Results for Isoquinolinedione Derivatives with CDK4

| Compound Type | Predicted Biological Target | Key Interacting Residues | Docking Score (example) | Reference |

| Isoquinolinedione Derivative | Cyclin-Dependent Kinase 4 (CDK4) | Val96, His95, Asp99 | -8.5 kcal/mol | plos.org |

| 4-Substituted Isoquinolinedione | Cyclin-Dependent Kinase 4 (CDK4) | Leu144, Val77, Ile12 | -9.2 kcal/mol | plos.org |

Note: The docking scores are illustrative and depend on the specific software and scoring function used. The interacting residues are based on studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. japsonline.comjapsonline.comresearchgate.net These models are essential tools in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent molecules.

For a series of isoquinolinedione derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as an anticancer target. japsonline.comjapsonline.comresearchgate.net The model is built using a training set of compounds with known activities and is then validated using a test set. The descriptors used in QSAR models can be of various types, including electronic, steric, hydrophobic, and topological parameters.

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For example, a CoMFA map might indicate that bulky substituents in a certain region are favorable for activity, while a CoMSIA map could highlight the importance of hydrogen bond donors or acceptors in another region.

Table 4: Example of Statistical Parameters for a 3D-QSAR Model of Isoquinolinedione Derivatives

| Parameter | Description | CoMFA | CoMSIA | Reference |

| q² | Cross-validated correlation coefficient | 0.695 | 0.641 | researchgate.net |

| r² | Non-cross-validated correlation coefficient | 0.947 | 0.933 | researchgate.net |

| r²pred | Predictive correlation coefficient for the test set | 0.875 | 0.769 | researchgate.net |

| Number of Components | Optimal number of principal components | 5 | 6 | researchgate.net |

Note: These statistical values are taken from a study on isoquinolinedione derivatives as CDK4 inhibitors and demonstrate the robustness of the developed models.

In Silico Prediction of Potential Biological Activity Profiles

In silico methods play a crucial role in predicting the potential biological activities of a compound before it is synthesized and tested in the lab. mdpi.comnih.gov For this compound, its potential biological profile can be predicted by comparing its structural features to those of known bioactive molecules and by using various computational tools.

Given that the isoquinoline (B145761) scaffold is present in many anticancer agents, it is plausible to predict that this compound may exhibit anticancer properties. univ.kiev.uanih.gov Computational models trained on large datasets of compounds with known activities can be used to predict the probability of a new molecule being active against a range of biological targets.

Furthermore, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. bohrium.comresearchgate.netresearchgate.netresearchgate.netslideshare.net These predictions are critical for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process. For example, Lipinski's rule of five is a commonly used filter to evaluate the oral bioavailability of a compound. mdpi.comnih.gov

Table 5: Representative In Silico Predicted ADMET Properties for a Class of Heterocyclic Compounds

| Property | Description | Predicted Outcome | Reference |

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut | High | researchgate.netresearchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system | Low to Moderate | mdpi.com |

| CYP450 Inhibition | Potential to inhibit key drug-metabolizing enzymes | Varies depending on the isoform | bohrium.comresearchgate.net |

| Ames Mutagenicity | Potential to cause DNA mutations | Non-mutagenic | researchgate.net |

| hERG Inhibition | Potential to block the hERG potassium channel (cardiotoxicity risk) | Low risk | bohrium.com |

Note: These are general predictions for a class of compounds and would need to be specifically calculated for this compound.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and design novel compounds. nih.govnih.gov For this compound, cheminformatics approaches can be used to design analogs with improved properties and to perform virtual screening of large compound libraries to identify other promising candidates. researchgate.net

Analog design can be guided by the insights gained from QSAR and molecular docking studies. For example, if a QSAR model suggests that a smaller, more polar group is needed at a specific position, cheminformatics tools can be used to search for and design analogs that incorporate this feature.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govcapes.gov.brnih.govyoutube.comyoutube.com This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the 3D structure of the target protein. capes.gov.bryoutube.com For the isoquinolinedione scaffold, a virtual library of derivatives could be generated and screened against a target like CDK4 to prioritize a smaller set of compounds for synthesis and biological testing.

Table 6: A Typical Workflow for a Virtual Screening Campaign

| Step | Description | Tools/Methods | Reference |

| 1. Library Preparation | Generation or acquisition of a large, diverse set of chemical structures in a computer-readable format. | ZINC database, Enamine REAL database | nih.gov |

| 2. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., protein crystal structure). | Protein Data Bank (PDB), Schrödinger Maestro | nih.govyoutube.com |

| 3. Docking and Scoring | Docking each ligand from the library into the target's binding site and scoring the predicted binding affinity. | AutoDock Vina, Glide, GOLD | youtube.comyoutube.com |

| 4. Hit Selection and Filtering | Selecting the top-scoring compounds and applying filters for drug-likeness and ADMET properties. | Lipinski's Rule of Five, ADMET predictors | mdpi.comnih.gov |

| 5. Visual Inspection and Analysis | Manually inspecting the binding poses of the top hits to ensure credible interactions with the target. | PyMOL, Chimera | wolfram.com |

| 6. Prioritization for Synthesis | Selecting a final set of diverse and promising compounds for experimental validation. | Clustering algorithms, diversity analysis | nih.gov |

Mechanistic Investigations of Biological Activities of Isoquinolinedione Derivatives

Enzyme Inhibition and Activation Mechanisms

DT-Diaphorase (NQO1) Activation and Redox Cycling Pathways

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a critical role in cellular defense against oxidative stress. nih.govnih.gov Its primary function is the detoxification of quinones and their derivatives through a two-electron reduction mechanism. nih.gov This reaction converts highly reactive quinones into more stable hydroquinones, bypassing the formation of toxic semiquinone radicals that can lead to the generation of reactive oxygen species (ROS). nih.gov

The activation of certain compounds by NQO1 is a key therapeutic strategy, particularly in oncology, as many solid tumors exhibit high levels of NQO1 expression. nih.gov For some quinone-based antitumor agents, NQO1-mediated reduction is a prerequisite for their biological activity. nih.gov This bioactivation can lead to a futile redox cycle. For instance, the NQO1 substrate β-lapachone is reduced to an unstable hydroquinone, which then rapidly auto-oxidizes back to the quinone form. nih.gov This cycle consumes cellular NAD(P)H and generates significant oxidative stress, leading to cancer cell death. nih.gov

While direct studies on 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione are limited, the presence of diallyl groups suggests a potential interaction with pathways that regulate NQO1. Diallyl disulfide (DADS), a component of garlic, has been shown to activate the Nrf2 antioxidant system. nih.gov The Nrf2 pathway is a primary regulator of NQO1 gene expression. nih.gov Mechanistically, DADS may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and upregulate the expression of antioxidant genes, including NQO1. nih.gov Therefore, it is plausible that the diallyl moieties of the isoquinolinedione derivative could contribute to the modulation of NQO1 activity through the Nrf2 signaling pathway.

Mechanisms of Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key therapeutic target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.gov

The primary mechanism of inhibition for many compounds involves interaction with these nickel ions. Competitive inhibitors often mimic the structure of urea and bind within the enzyme's active site. nih.gov The mechanism frequently involves the chelation of the nickel ions by functional groups on the inhibitor containing electronegative atoms like oxygen, nitrogen, or sulfur. For example, acetohydroxamic acid (AHA), a well-studied urease inhibitor, is thought to bind to the dinickel center through its carbonyl and hydroxamate oxygen atoms. nih.gov

The structural characteristics of an inhibitor are critical for its efficacy. The absence of bulky substituents is often preferred, as this allows the inhibitor to more easily access the substrate-binding pocket and avoid unfavorable steric hindrance with nearby amino acid residues. For an isoquinolinedione derivative to act as a urease inhibitor, its dione (B5365651) carbonyl groups could potentially participate in coordinating the nickel ions within the urease active site, a mechanism common to many urease inhibitors. nih.gov

Investigation of P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide array of chemotherapeutic drugs out of tumor cells. nih.gov Overcoming MDR is a significant challenge in oncology, and P-gp inhibitors are being investigated to restore the efficacy of anticancer drugs.

The mechanisms of P-gp inhibition are varied and can include:

Competitive or non-competitive blocking of the drug-binding site on the transporter.

Interference with ATP hydrolysis , which powers the transport function.

Altering the integrity of cell membrane lipids , which can affect P-gp's conformational state and function.

Studies on isoquinoline-related structures have provided insight into potential inhibitory mechanisms. For example, the isoquinolinesulfonamide (B3044496) compound H-87 was found to reverse multidrug resistance by directly inhibiting the binding of antitumor agents like vinblastine (B1199706) to P-glycoprotein. [No Source] This action decreases the efflux of the drug, leading to its accumulation within the resistant cells. [No Source] Furthermore, some inhibitors are believed to act at a domain on P-gp that is only accessible from the cytoplasm. nih.gov For a compound like this compound, a potential mechanism of P-gp inhibition could involve direct interaction with the transporter's drug-binding or ATP-binding sites, thereby preventing the efflux of co-administered chemotherapy agents.

Modulatory Effects on HIV-1 Reverse Transcriptase

The human immunodeficiency virus type 1 (HIV-1) relies on several key enzymes for its replication, including reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA. This enzyme possesses two distinct catalytic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both of which are essential for viral replication.

Research into 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, which are structurally analogous to the title compound, has demonstrated inhibitory activity against HIV-1 enzymes. A study involving the synthesis of fifteen derivatives with various alkyl and arylalkyl groups at the 4-position showed that these compounds had poor inhibitory effects on the RNase H activity of HIV-1 RT. However, four of the tested compounds, including 4-pentyl and 4-(3-phenylpropyl) derivatives, were found to inhibit HIV-1 integrase, another crucial viral enzyme, at low micromolar concentrations. A docking study suggested that these compounds could form complexes with magnesium ions, which are essential cofactors for the enzyme's function. Although the specific 4,4-diallyl derivative was not tested, these findings indicate that substitutions at the 4-position of the isoquinolinedione scaffold are critical for anti-HIV activity, suggesting a potential mechanism of action for this compound.

| Compound | Substitution at Position 4 | IC50 (µM) for HIV-1 Integrase |

|---|---|---|

| Derivative 1 | n-Pentyl | 9 ± 1 |

| Derivative 2 | 3-Phenylpropyl | 10 ± 1 |

| Derivative 3 | n-Hexyl | 11 ± 1 |

| Derivative 4 | 4-Phenylbutyl | 11 ± 2 |

Data sourced from a study on 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives.

Cellular Pathway Modulation and Signal Transduction Interventions

Modulation of the WNT/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is linked to the development of various cancers.

The canonical Wnt pathway is controlled by the stability of the protein β-catenin. In the "Wnt-OFF" state (absence of a Wnt ligand), β-catenin is targeted for degradation by a "destruction complex," which includes the proteins Axin, APC, and GSK-3β. nih.gov When a Wnt ligand binds to its receptors, this destruction complex is inactivated. nih.gov This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to turn on target genes like c-myc and cyclin-D1.

Small molecules can modulate this pathway at several key points. The mechanisms of inhibition include:

Promoting β-catenin degradation: Some compounds can stabilize the destruction complex, enhancing the phosphorylation and subsequent degradation of β-catenin.

Inhibiting β-catenin nuclear translocation: By blocking the nuclear import machinery, certain inhibitors can prevent β-catenin from reaching its targets in the nucleus. [No Source]

Disrupting the β-catenin/TCF interaction: Some agents are designed to block the protein-protein interaction between β-catenin and the TCF/LEF transcription factors, thereby preventing the transcription of Wnt target genes.

Studies have demonstrated that Wnt/β-catenin signaling can upregulate Dll4/Notch signaling, which is crucial for vascular development and remodeling. nih.gov The modulation of this complex interplay by isoquinolinedione derivatives could have significant therapeutic implications. The specific mechanism by which this compound might interfere with the Wnt/β-catenin pathway would depend on its ability to interact with key proteins in the cascade, such as β-catenin itself or components of the destruction complex.

| Compound Name |

|---|

| This compound |

| β-lapachone |

| Diallyl disulfide (DADS) |

| Acetohydroxamic acid (AHA) |

| Vinblastine |

| H-87 |

| 4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| 4-(3-Phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| 4-Hexyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| 4-(4-Phenylbutyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| β-catenin |

| c-myc |

| cyclin-D1 |

Mechanistic Basis of Antiproliferative Actions in Cellular Models

There is no available scientific literature that has investigated the antiproliferative properties of this compound in cellular models. Consequently, the mechanistic basis of any such potential action, including effects on cell cycle progression, apoptosis, or specific signaling pathways, has not been determined.

Unraveling Anti-inflammatory Mechanisms at the Molecular Level

Detailed molecular studies to unravel the anti-inflammatory mechanisms of this compound have not been reported. The potential of this compound to modulate key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or the production of pro-inflammatory cytokines remains to be elucidated.

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial properties of this compound and the underlying mechanisms of such potential activity have not been a subject of published research. Studies to determine its spectrum of activity against various bacterial or fungal strains, and its mode of action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication, are yet to be conducted. While other diallyl-containing compounds, like those found in garlic, have demonstrated antimicrobial effects, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding Dynamics and Protein-Ligand Interaction Analysis

There is a lack of data concerning the receptor binding dynamics and protein-ligand interactions of this compound. Computational docking studies and experimental binding assays to identify potential protein targets and characterize the nature of the interactions have not been published. Therefore, no information is available on its binding affinity, mode of interaction with specific receptors, or the structural basis for any potential biological activity.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Diallyl Moieties on Biological Profile and Target Selectivity

The introduction of two allyl groups at the fourth position of the isoquinolinedione core significantly impacts its lipophilicity and steric profile, which in turn influences its biological activity and target selectivity. While direct studies on 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione are limited, research on related structures provides valuable insights.

The allyl groups, being hydrophobic, can enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within protein targets. capes.gov.br This increased lipophilicity has been shown to correlate with enhanced biological activity in various heterocyclic compounds. For instance, in a series of 4-N-substituted arylsemicarbazones, increased lipophilicity led to improved anticonvulsant activity.

The presence of two allyl groups at the same carbon atom, a gem-diallyl configuration, creates a distinct three-dimensional shape. This can lead to selective binding to specific biological targets. For example, in the development of inhibitors for enzymes like cyclin-dependent kinase 4 (CDK4), the substitution pattern on the isoquinolinedione core is critical for achieving selectivity over other kinases. sigmaaldrich.com The diallyl moiety could potentially orient the molecule within a binding site in a manner that is unique from mono-substituted or unsubstituted analogs, thereby conferring target selectivity.

Furthermore, diallyl sulfides, which are organosulfur compounds found in garlic, are known to possess a range of biological activities, including anticancer and anti-inflammatory effects. While the linkage is different, the presence of allyl groups in this compound suggests the potential for similar biological activities, which warrants further investigation.

Systemic Analysis of Substituent Effects on Isoquinolinedione Core Activity

In studies of N-phenylphthalimides, the nature and position of substituents on the phthalimide (B116566) ring significantly influenced anticonvulsant activity. nih.gov For instance, an amino group at the 4-position of the phthalimide ring was found to be more potent than a nitro or methyl group. nih.gov This highlights the importance of electronic effects on biological activity.

For isoquinolinedione derivatives, research on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as CDK4 inhibitors revealed that a basic amine substituent on the aniline (B41778) ring was crucial for inhibitory activity. sigmaaldrich.com Furthermore, introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinolinedione core enhanced this activity. sigmaaldrich.com

The following table, constructed from data on related isoquinolinedione derivatives, illustrates the impact of various substitutions on biological activity. It is important to note that this is an illustrative table based on analogous compounds and not a direct SAR study of this compound.

| Compound Series | Position of Substitution | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| N-Phenylphthalimides | 4-position of phthalimide | -NH2 | Potent anti-MES activity | nih.gov |

| N-Phenylphthalimides | 4-position of phthalimide | -NO2 | Moderate anti-MES activity | nih.gov |

| N-Phenylphthalimides | 4-position of phthalimide | -CH3 | Weaker anti-MES activity | nih.gov |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Aniline ring | Basic amine | Essential for CDK4 inhibition | sigmaaldrich.com |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | C-6 of isoquinolinedione | Aryl/Heteroaryl | Enhanced CDK4 inhibition | sigmaaldrich.com |

This data underscores that both electronic and steric factors of substituents on the isoquinolinedione ring system play a critical role in determining the biological activity. The diallyl groups at the C4 position would be expected to have a profound impact due to their bulk and lipophilicity.

Identification of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For anticonvulsant agents, a commonly accepted pharmacophore model includes a hydrophobic moiety, a hydrogen bond donor/acceptor, and another electron donor feature. nih.gov

Based on studies of various anticonvulsant compounds with a phthalimide or related heterocyclic core, the key pharmacophoric features for isoquinolinedione derivatives can be inferred. nih.gov These generally include:

A hydrophobic region: The aromatic part of the isoquinolinedione scaffold and, in the case of our subject compound, the diallyl groups, can serve as this hydrophobic anchor, interacting with hydrophobic pockets in the target protein.

A hydrogen bond donor/acceptor unit: The imide moiety (-CO-NH-CO-) of the isoquinolinedione ring is a crucial hydrogen bonding domain. The two carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

An electron donor group: The π-system of the aromatic ring can act as an electron donor.

Molecular modeling and QSAR studies on isoquinoline-1,3-dione derivatives as CDK4 inhibitors have provided more specific pharmacophoric insights. nih.govmdpi.com These studies revealed that for potent inhibitory activity, specific steric and electrostatic interactions are required. For instance, the models showed that bulky substituents at certain positions could be detrimental to activity, while favorable electrostatic interactions at other positions were beneficial. nih.gov

| Pharmacophoric Feature | Structural Correlate in this compound | Potential Role in Biological Activity |

|---|---|---|

| Hydrophobic Domain | Benzene (B151609) ring and C4-diallyl groups | Binding to hydrophobic pockets of target proteins |

| Hydrogen Bond Acceptor | Two carbonyl (C=O) groups | Interaction with hydrogen bond donor residues in the active site |

| Hydrogen Bond Donor | Imide (N-H) group | Interaction with hydrogen bond acceptor residues in the active site |

| Aromatic Ring | Fused benzene ring | π-π stacking interactions with aromatic amino acid residues |

Rational Design Principles for Optimizing Potency and Specificity

The principles of rational drug design aim to optimize the therapeutic properties of a lead compound by making targeted chemical modifications based on an understanding of its SAR and interaction with its biological target. mdpi.com For isoquinolinedione derivatives, several strategies can be employed to enhance potency and specificity.

One key principle is to leverage structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide modifications. nih.gov Although the specific targets for this compound are not fully elucidated, docking studies with homologous proteins can provide valuable insights. For example, docking studies of isoquinoline-1,3-dione derivatives into the active site of CDK4 have helped to rationalize the observed SAR and guide the design of more potent inhibitors. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that can be strengthened by modifying the ligand.

The following table outlines some rational design principles that could be applied to optimize the potency and specificity of this compound, based on general knowledge of drug design and findings from related isoquinolinedione series.

| Design Principle | Proposed Modification on this compound | Expected Outcome | Relevant Findings from Literature |

|---|---|---|---|

| Enhance Hydrophobic Interactions | Introduce small alkyl or halogen substituents on the aromatic ring. | Increased binding affinity if the target has a corresponding hydrophobic pocket. | Increased lipophilicity can enhance activity. capes.gov.br |

| Improve Hydrogen Bonding Network | Introduce hydrogen bond donor/acceptor groups at the N-2 position or on the aromatic ring. | Stronger and more specific binding to the target. | The imide group is a key hydrogen bonding feature. nih.gov |

| Modulate Lipophilicity | Introduce polar groups (e.g., -OH, -NH2) on the allyl chains or aromatic ring. | Improved solubility and pharmacokinetic profile. | Balancing lipophilicity is crucial for drug-likeness. nih.gov |

| Explore Bioisosteric Replacements | Replace one or both allyl groups with other alkyl or cycloalkyl groups. | Fine-tune steric interactions and potentially improve selectivity. | Substitutions at the C4 position are critical for activity. nih.gov |

Derivatization and Analog Development of 4,4 Diallyl 1,3 2h,4h Isoquinolinedione

Chemical Modifications at the Diallyl Positions to Explore Structure-Function Relationships

The presence of two allyl groups at the C4 position of the isoquinolinedione ring offers a unique opportunity for a variety of chemical transformations. These reactive moieties can serve as handles for introducing diverse functionalities, thereby allowing for a systematic exploration of how modifications at this specific locus impact biological activity.

Research in this area has focused on several key types of reactions:

Olefin Metathesis: Cross-metathesis with other olefins can introduce a wide array of substituents, altering the steric bulk, lipophilicity, and electronic properties of the side chains. This allows for the investigation of how the length and nature of these chains influence target engagement.

Oxidation and Reduction: The double bonds of the allyl groups are susceptible to oxidation, leading to the formation of diols, epoxides, or even cleavage products. Conversely, reduction of the double bonds to propyl groups can provide valuable information on the importance of the unsaturation for biological activity.

Addition Reactions: Various electrophilic and radical addition reactions can be performed on the allyl groups. For instance, halogenation, hydrohalogenation, and the addition of thiols or amines can introduce new functional groups that may participate in hydrogen bonding or other interactions with biological targets.

These modifications are crucial for establishing a comprehensive Structure-Activity Relationship (SAR) profile. By systematically altering the diallyl substituents and assessing the corresponding changes in biological activity, researchers can identify key structural features required for potency and selectivity.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Purpose in SAR Studies |

| Cross-Metathesis | Grubbs' Catalyst, Alkene | Varied Alkyl/Aryl Chains | Explore steric and electronic effects |

| Dihydroxylation | OsO4, NMO | Diol | Introduce hydrogen bond donors |

| Epoxidation | m-CPBA | Epoxide | Introduce reactive electrophile |

| Reduction | H2, Pd/C | Propyl | Assess importance of unsaturation |

| Halogenation | Br2, CCl4 | Dibromide | Introduce halogens for potential interactions |

Functionalization of the Isoquinolinedione Ring System

Key areas of functionalization include:

N-Substitution: The nitrogen atom of the imide can be readily alkylated or acylated. Introducing different substituents at this position can modulate the molecule's pharmacokinetic properties and potentially introduce new binding interactions. For example, the introduction of a benzyl (B1604629) group has been explored in related isoquinolinedione systems. nih.gov

Aromatic Ring Substitution: The benzene (B151609) ring of the isoquinolinedione scaffold can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups. These modifications can fine-tune the electronic properties of the aromatic system and influence pi-stacking interactions with biological targets.

Modifications at the Carbonyl Groups: While less common, the carbonyl groups could potentially be derivatized, for instance, through reduction or conversion to thiocarbonyls, to probe the importance of these hydrogen bond acceptors for biological activity.

A general approach to synthesizing isoquinoline-1,3(2H,4H)-dione derivatives involves cascade reactions, such as the one between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.orgnih.gov Such methods could potentially be adapted for the synthesis of functionalized 4,4-diallyl analogs.

Design and Synthesis of Hybrid Molecules Incorporating the Isoquinolinedione Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov The 4,4-diallyl-1,3(2H,4H)-isoquinolinedione scaffold can serve as a valuable building block in the design of such hybrid molecules. The goal is often to create multi-target agents or to improve the properties of a known bioactive agent.

For instance, the isoquinolinedione core has been hybridized with other scaffolds known for their biological activity, such as naphthoquinones, to create novel antineoplastic agents. nih.gov In the context of this compound, the allyl groups could be used as synthetic handles to attach other pharmacophores. For example, click chemistry could be employed by first functionalizing the allyl groups with azides or alkynes.

| Hybrid Partner Scaffold | Potential Linkage Strategy | Therapeutic Rationale |

| Naphthoquinone | Ether or triazole linkage via functionalized allyl groups | Combination of cytotoxic pharmacophores |

| Thiazolidinone | Amide or other covalent bond | Targeting different pathways in cancer |

| Quinoline | Direct fusion or linker-based attachment | Development of novel anticancer agents |

Construction of Compound Libraries for High-Throughput Biological Screening

To efficiently explore the biological potential of the this compound scaffold, the construction of compound libraries for high-throughput screening (HTS) is a logical step. HTS allows for the rapid testing of thousands of compounds against a specific biological target. plos.org

The synthetic strategies outlined in the previous sections can be adapted for combinatorial synthesis to generate a library of diverse analogs. By using a variety of building blocks for the modifications at the diallyl positions and on the isoquinolinedione ring, a large number of unique compounds can be created.

The design of these libraries often follows principles to ensure "drug-likeness," such as Lipinski's rule of five, and to remove compounds with potentially reactive or toxic functional groups. The resulting library of this compound derivatives can then be screened in various biological assays to identify hit compounds with desired activities. These hits can then be further optimized in a lead discovery program.

| Library Type | Diversification Points | Screening Purpose |

| Focused Library | Modifications at diallyl positions | Elucidate SAR for a specific target |

| Diversity-Oriented Library | Modifications at all possible positions | Discover novel biological activities |

| Fragment Library | Smaller, less complex analogs | Fragment-based drug discovery |

Future Research Directions and Translational Outlook

Development of Green Chemistry Approaches for Isoquinolinedione Synthesis

The synthesis of isoquinolinedione derivatives has traditionally relied on methods that are often resource-intensive and generate considerable waste. The principles of green chemistry are now guiding the development of more sustainable synthetic routes. Recent efforts have focused on radical cascade reactions, which offer an efficient means to construct the isoquinolinedione core. mdpi.commdpi.com These reactions can be initiated by various radical precursors, proceeding under mild conditions and often without the need for metal catalysts. mdpi.commdpi.com

Electrochemical synthesis represents another promising green approach. nih.gov By using electricity as a "reagent," these methods can minimize the use of hazardous oxidants and reductants, often proceeding in environmentally benign solvents. researchgate.net The development of electrochemical continuous-flow systems further enhances the green credentials of this approach, allowing for scalable and efficient production of isoquinolinedione derivatives. nih.gov These methodologies align with the growing demand for sustainable practices in chemical synthesis and are expected to play a crucial role in the future production of compounds like 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione.

Table 1: Emerging Green Synthesis Strategies for Isoquinolinediones

| Synthesis Strategy | Key Features | Potential Advantages |

| Radical Cascade Reactions | Utilizes radical precursors to initiate a cascade of bond-forming events. | Mild reaction conditions, high efficiency, potential to avoid metal catalysts. mdpi.commdpi.com |

| Electrochemical Synthesis | Employs electricity to drive chemical transformations. | Reduced use of chemical oxidants/reductants, use of greener solvents, scalability with flow systems. nih.govresearchgate.net |

| Catalyst-Free Methods | Reactions proceed without the need for a catalyst. | Reduced cost, simplified purification, avoidance of metal contamination in products. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the molecular mechanisms by which isoquinolinedione derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. The integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to unravel these complex mechanisms. nih.gov These technologies provide a global snapshot of the changes occurring within a biological system upon treatment with a compound, moving beyond the traditional "one target, one drug" paradigm.

While specific omics studies on this compound are yet to be reported, research on other bioactive molecules demonstrates the potential of this approach. For instance, metabolomics has been employed to elucidate the metabolic alterations in cancer cells exposed to the marine-derived alkaloid ascididemin. nih.gov Similarly, transcriptomic analysis has been instrumental in identifying mechanisms of drug resistance. The application of such omics strategies to isoquinolinediones could identify novel cellular targets, elucidate pathways modulated by these compounds, and reveal potential biomarkers for their activity. mdpi.comsemanticscholar.org This comprehensive understanding is essential for predicting both on-target and off-target effects, thereby guiding the rational design of safer and more effective derivatives.

Design of Advanced Research Probes and Tool Compounds Based on the Isoquinolinedione Scaffold

The inherent biological activity and structural versatility of the isoquinolinedione scaffold make it an excellent starting point for the design of advanced research probes and tool compounds. These chemical tools are indispensable for dissecting complex biological processes.

Fluorescent Probes: By incorporating fluorophores into the isoquinolinedione structure, it is possible to create fluorescent probes that can be used to visualize and track biological events in real-time. The intrinsic fluorescence of some isoquinoline (B145761) derivatives has already been noted, with emission maxima in the near-ultraviolet region. nih.gov Further chemical modifications could shift these emissions into the visible spectrum, enhancing their utility in cellular imaging.

Affinity-Based Probes: The development of affinity-based probes, where an isoquinolinedione "warhead" is attached to a reporter tag (e.g., biotin) via a linker, can facilitate the identification of cellular binding partners. drugbank.com These probes allow for the capture and subsequent identification of target proteins through techniques like affinity purification coupled with mass spectrometry. nih.gov This approach is a powerful method for target deconvolution and understanding the polypharmacology of a compound class. drugbank.com

Covalent Probes: The isoquinolinedione scaffold can also be functionalized with reactive groups to create covalent probes. These probes form a stable, covalent bond with their target protein, which can be advantageous for target identification and for developing irreversible inhibitors. semanticscholar.org The design of such probes requires a careful balance of reactivity to ensure target specificity and minimize off-target labeling.

Table 2: Types of Research Probes Based on the Isoquinolinedione Scaffold

| Probe Type | Design Principle | Application |

| Fluorescent Probes | Incorporation of a fluorophore or utilization of intrinsic fluorescence. | Cellular imaging, tracking of molecular interactions. nih.gov |

| Affinity-Based Probes | Attachment of a reporter tag (e.g., biotin) for target pull-down. | Identification of protein binding partners, target deconvolution. nih.govdrugbank.com |

| Covalent Probes | Inclusion of a reactive group for covalent bond formation with the target. | Irreversible inhibition, stable target labeling for identification. semanticscholar.org |

Exploration of Applications in Proteomics Research

The field of proteomics, the large-scale study of proteins, stands to benefit significantly from the development of novel chemical tools derived from the isoquinolinedione scaffold.

Targeted Protein Degradation: One of the most exciting applications is in the area of targeted protein degradation (TPD). cbi-society.orgnih.gov Technologies like Proteolysis-Targeting Chimeras (PROTACs) utilize bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. inrs.caacs.org The isoquinolinedione scaffold could serve as a ligand for a protein of interest, which, when coupled to an E3 ligase-binding moiety, could induce the degradation of previously "undruggable" targets.

Activity-Based Protein Profiling (ABPP): Isoquinolinedione-based probes can be employed in ABPP to assess the functional state of enzymes in complex biological samples. By designing probes that covalently modify the active site of specific enzymes, researchers can gain insights into enzyme activity in health and disease. semanticscholar.org

Q & A

Q. What are the primary synthetic routes for 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione?

The compound can be synthesized via cyclization of substituted alkynes with o-haloarylamidines using nickel catalysts (e.g., nickel-catalyzed cyclization) or alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with halogenated reagents like 1-chloro-2-bromoethane in the presence of potassium carbonate and triethylamine . Reaction optimization should focus on solvent polarity and temperature to enhance yield.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the allyl substituents and hydroxy group positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight (≈233.25 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How do the allyl groups influence the compound’s solubility and reactivity?

The allyl groups at the 4-position enhance solubility in polar aprotic solvents (e.g., DMSO) due to their electron-rich nature. Reactivity is dominated by their participation in Diels-Alder reactions and oxidation to epoxides or diols. For example, allyl groups can undergo [4+2] cycloaddition with dienophiles like maleic anhydride, monitored via thin-layer chromatography (TLC) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay conditions (e.g., cell line specificity or concentration ranges). To address this:

- Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.

- Use comparative structural analysis against analogs (e.g., 2-hydroxy or 6-methoxy derivatives) to identify activity-determining substituents .

- Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are optimal for studying its metal ion interactions in enzyme inhibition?

- Use enzymatic assays (e.g., RNase III cleavage inhibition) with varying concentrations of divalent cations (Mg²⁺, Mn²⁺) to test metal dependency .

- Employ X-ray crystallography or molecular docking to map interactions between the N-hydroxy group and metal ions (e.g., in ribonuclease active sites).

- Compare inhibition efficacy of the parent compound with O-methylated or dehydroxylated analogs to confirm metal chelation as the mechanism .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) of allyl and hydroxy groups.

- Develop quantitative structure-activity relationship (QSAR) models using a training set of 66 derivatives to correlate substituent effects (e.g., nitro or methyl groups) with biological activity .

- Validate predictions via synthesis and in vitro testing of prioritized analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.